Relamorelin

Description

This compound is a small molecule drug with a maximum clinical trial phase of III.

a ghrelin analog that enhances weight gain

Properties

CAS No. |

661472-41-9 |

|---|---|

Molecular Formula |

C43H50N8O5S |

Molecular Weight |

791.0 g/mol |

IUPAC Name |

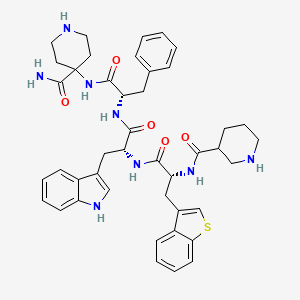

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |

InChI |

InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1 |

InChI Key |

KUBPNVYPKPWGRJ-LIVOIKKVSA-N |

Isomeric SMILES |

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Canonical SMILES |

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIM28131; BIM 28131; BIM-28131; BIM-28163; BIM 28163; BIM28163; RM131; RM-131; RM 131; Relamorelin |

Origin of Product |

United States |

Foundational & Exploratory

Relamorelin's Binding Affinity for the GHSR-1a Receptor: A Technical Guide

This in-depth technical guide provides a comprehensive overview of relamorelin's binding affinity for the growth hormone secretagogue receptor type 1a (GHSR-1a). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Quantitative Binding Affinity and Functional Potency

This compound, a pentapeptide ghrelin analogue, demonstrates a high binding affinity for the GHSR-1a receptor. In vitro studies utilizing Chinese Hamster Ovary (CHO-K1) cells engineered to express the human recombinant GHSR-1a have quantified this interaction. The data, summarized in the table below, highlights this compound's greater potency compared to the endogenous ligand, human ghrelin.

| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Cell Line | Reference |

| This compound | 0.42 ± 0.06 | 0.71 ± 0.09 | CHO-K1 cells expressing human GHSR-1a | [1] |

| Human Ghrelin | 1.22 ± 0.17 | 4.2 ± 1.2 | CHO-K1 cells expressing human GHSR-1a | [1] |

Table 1: Comparative binding affinity and functional potency of this compound and human ghrelin for the GHSR-1a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for the GHSR-1a receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR-1a receptor (e.g., CHO-K1 or HEK293T cells).

-

Radioligand: A high-affinity radiolabeled ligand for GHSR-1a, typically [125I]-Ghrelin.

-

Competitor Ligands: Unlabeled this compound and human ghrelin for standard curve generation.

-

Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Plate Reader: Scintillation counter.

Procedure

-

Membrane Preparation:

-

Culture cells expressing GHSR-1a to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the assay components in the following order:

-

Assay buffer.

-

A serial dilution of the unlabeled competitor (this compound or human ghrelin). For determining non-specific binding, a high concentration of an unlabeled ligand is used. For total binding, only the buffer is added.

-

A fixed concentration of the radioligand ([125I]-Ghrelin), typically at or below its Kd value.

-

The cell membrane preparation.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 27°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation may be applied.

-

-

Filtration and Washing:

-

Rapidly separate the bound and free radioligand by vacuum filtration through the pre-soaked glass fiber filter plates.

-

Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter mats.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GHSR-1a Signaling Pathways

Upon binding of an agonist such as this compound, the GHSR-1a receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical and most well-characterized pathway involves the coupling to the Gαq/11 subunit of the heterotrimeric G protein.

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

In addition to the canonical Gαq/11 pathway, studies have suggested that GHSR-1a can also couple to other G proteins, including Gαi/o and Gα12/13, and can also signal through β-arrestin pathways, highlighting the complexity of its signaling potential.[2][3]

References

Preclinical In Vivo and In Vitro Studies of Relamorelin: A Technical Guide

1.0 Introduction

Relamorelin (formerly RM-131) is a synthetic pentapeptide analogue of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a).[1][2] Developed as a potent, selective ghrelin receptor agonist, this compound exhibits enhanced plasma stability and a longer half-life compared to its natural counterpart.[2][3][4] Its primary therapeutic potential lies in the treatment of gastrointestinal motility disorders, most notably diabetic gastroparesis and chronic constipation.[1][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the indication of diabetic gastroparesis.[1]

This technical guide provides a comprehensive overview of the key preclinical in vitro and in vivo studies that have defined the pharmacological, pharmacokinetic, and toxicological profile of this compound, forming the scientific basis for its clinical development.

2.0 Mechanism of Action

This compound functions as a potent agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor predominantly located in the stomach and the hypothalamus.[6] The natural hormone ghrelin, often called the "hunger hormone," plays a crucial role in regulating appetite, energy balance, and gastrointestinal motility.[5][7] When the stomach is empty, ghrelin is secreted, acting on brain cells to increase hunger and on the gastrointestinal tract to prepare it for food intake by stimulating gastric acid secretion and motility.[5]

By mimicking the action of ghrelin, this compound binding to the GHSR-1a initiates a signaling cascade that promotes gastric and colonic motility.[5][6] This prokinetic effect is mediated, in part, by the stimulation of the vagal nuclei and the vagus nerve, which enhances the frequency and strength of stomach contractions.[4][6] The downstream signaling pathway involves the activation of intracellular mediators, leading to an increase in intracellular calcium, a key event in triggering smooth muscle contraction.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Emerging treatments in Neurogastroenterology: this compound: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Future Treatment of Constipation-associated Disorders: Role of this compound and Other Ghrelin Receptor Agonists [jnmjournal.org]

- 4. Overall safety of this compound in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Relamorelin: A Technical Deep Dive into its Peptide Sequence and Chemical Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide and a potent, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[][2][3] It has been investigated for its prokinetic effects in treating gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[4][5] Compared to native ghrelin, this compound exhibits enhanced stability and a longer plasma half-life, making it a promising therapeutic candidate.[4][6] This technical guide provides a detailed overview of this compound's peptide sequence, chemical modifications, and the methodologies used for its characterization.

Peptide Sequence and Chemical Structure

This compound is a synthetic pentapeptide, meaning it is composed of five amino acid residues.[2][6] However, these are not all standard proteinogenic amino acids; the structure incorporates non-standard residues and modifications to enhance its pharmacological properties.

The primary structure of this compound can be described by its IUPAC name: 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.[7]

This complex name translates to a sequence of modified amino acids and other chemical moieties. A simplified representation of the core peptide sequence and its modifications is as follows:

-

N-terminus: A piperidine-4-carboxamide group.

-

Amino Acid 1: A modified Phenylalanine residue.

-

Amino Acid 2: A D-Tryptophan residue.

-

Amino Acid 3: A modified D-Alanine residue, which is further modified with a 1-benzothiophen-3-yl group.

-

C-terminus: A piperidine-4-carbonylamino group.

The molecular formula of this compound is C43H50N8O5S.[][7]

Quantitative Pharmacological Data

This compound's efficacy is underscored by its high affinity and potency for the ghrelin receptor (GHS-1a). The following table summarizes key quantitative data from in vitro studies.

| Parameter | This compound | Human Ghrelin | Cell Line | Reference |

| Binding Affinity (Ki) | 0.42 ± 0.06 nM | 1.22 ± 0.17 nM | CHO-K1 cells expressing hGHS1a | [6] |

| Potency (EC50) | 0.71 ± 0.09 nM | 4.2 ± 1.2 nM | CHO-K1 cells expressing hGHS1a | [6] |

Experimental Methodologies

The characterization of this compound's interaction with the ghrelin receptor involved standard in vitro pharmacological assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the human ghrelin receptor (GHS-1a).

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHS1a receptor were cultured under standard conditions.

-

Membrane Preparation: Cell membranes expressing the receptor were prepared by homogenization and centrifugation.

-

Competitive Binding: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound or human ghrelin.

-

Separation and Detection: Bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Signal Transduction Assay (Intracellular Calcium Mobilization)

Objective: To determine the functional potency (EC50) of this compound in activating the GHS-1a receptor.

Methodology:

-

Cell Culture and Loading: CHO-K1 cells expressing the hGHS1a receptor were seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound or human ghrelin were added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader.

-

Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

This compound, as a ghrelin receptor agonist, initiates a signaling cascade upon binding to the GHS-1a receptor, a G-protein coupled receptor (GPCR). This activation leads to various downstream cellular responses.

Caption: this compound signaling pathway via the GHS-R1a receptor.

The following diagram illustrates the general workflow for characterizing a ghrelin receptor agonist like this compound.

Caption: General experimental workflow for this compound development.

References

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. superpower-staging.com [superpower-staging.com]

- 4. Emerging treatments in Neurogastroenterology: this compound: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C43H50N8O5S | CID 44251769 - PubChem [pubchem.ncbi.nlm.nih.gov]

Relamorelin: A Comprehensive Analysis of Physiological Effects Beyond Gastric Motility

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Relamorelin (RM-131) is a synthetic pentapeptide and a potent, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] While primarily investigated for the treatment of diabetic gastroparesis due to its prokinetic effects on the stomach, its mechanism of action suggests a broader range of physiological effects.[3][4] This document provides an in-depth technical overview of this compound's physiological impacts beyond gastric motility, focusing on its effects on colonic function, hormonal regulation, metabolic parameters, and appetite. Quantitative data from key clinical and preclinical studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to offer a comprehensive resource for the scientific community.

Mechanism of Action

This compound mimics the action of endogenous ghrelin by binding to and activating the GHSR, also known as GHS-R1a.[3] It is a pentapeptide analogue of ghrelin designed for improved potency and superior pharmacokinetics, including enhanced plasma stability.[1][2] In vitro studies have shown that this compound binds to the human GHSR with approximately three times the affinity of natural ghrelin and is about six-fold more potent in activating the receptor and its downstream signaling pathways, such as intracellular calcium mobilization.[2][5] These receptors are expressed in various tissues, including the hypothalamus, the gastrointestinal tract, and other peripheral organs, which explains the systemic effects of this compound.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Future Treatment of Constipation-associated Disorders: Role of this compound and Other Ghrelin Receptor Agonists [jnmjournal.org]

Methodological & Application

Application Notes and Protocols: Subcutaneous Administration of Relamorelin in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for the subcutaneous administration of the ghrelin agonist, Relamorelin (RM-131), in clinical trial settings. The information is compiled from various clinical trial reports and research articles to guide researchers and professionals in the development and application of this investigational drug.

Mechanism of Action

This compound is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), also known as GHS-R1a.[1][2][3] Ghrelin is a naturally occurring hormone that plays a key role in regulating appetite and gastrointestinal motility.[3] By binding to and activating the GHS-R1a, this compound mimics the effects of ghrelin, stimulating gastric motility and accelerating gastric emptying.[4] This makes it a promising therapeutic agent for gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1][5]

Signaling Pathway

The binding of this compound to the GHS-R1a receptor initiates a signaling cascade that leads to its physiological effects. This pathway is crucial for its prokinetic properties.

Caption: this compound signaling pathway via the GHS-R1a receptor.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from various clinical trials of subcutaneously administered this compound.

Table 1: Pharmacokinetics of Subcutaneous this compound

| Parameter | Value | Reference |

| Median Time to Peak Plasma Concentration (Tmax) | 0.74 hours (range: 0.27 - 1.02 hours) | [1] |

| Protein Binding (in vitro) | 83% to 96% | [1] |

| Metabolism | No metabolites detected in vitro | [1] |

| Excretion | Approximately 8% of the dose excreted in urine | [1] |

| Accumulation | No apparent accumulation after 10 days of repeated administration | [1] |

Table 2: Efficacy of Subcutaneous this compound in Diabetic Gastroparesis

| Study Phase | Dose(s) | Key Efficacy Endpoints | Result | Reference |

| Phase 2A | 10 μg twice daily | Acceleration of gastric emptying | Significant (p<0.03) | [1] |

| Phase 2A | 10 μg twice daily | Improvement in vomiting frequency | Significant improvement compared to placebo | [1] |

| Phase 2B | 10 μg, 30 μg, 100 μg twice daily | Change in weekly vomiting episodes | No significant difference compared to placebo | [6] |

| Phase 2B | 10 μg, 30 μg, 100 μg twice daily | Improvement in composite symptom score (nausea, fullness, bloating, pain) | Significant improvement relative to placebo | [6] |

| Phase 2B | 10 μg, 30 μg, 100 μg twice daily | Acceleration of gastric emptying time | ~10% acceleration (half-life decrease of 12-13 minutes) | [6] |

Table 3: Efficacy of Subcutaneous this compound in Chronic Idiopathic Constipation

| Study Phase | Dose | Key Efficacy Endpoints | Result | Reference |

| Phase 2 | 100 μg daily for 14 days | Improvement in bowel functions | Significant improvement, relieving constipation | [1] |

| Phase 2 | 100 μg daily for 14 days | Acceleration of colonic transit | Significant acceleration compared to placebo | [1][7] |

Experimental Protocol: Subcutaneous Administration of this compound

This protocol outlines the general steps for the subcutaneous administration of this compound in a clinical trial setting, based on information from published trial protocols.

1. Patient Screening and Enrollment:

-

Participants are screened based on inclusion and exclusion criteria specific to the clinical trial (e.g., diagnosis of diabetic gastroparesis, age, etc.).[8][9]

-

Informed consent is obtained from all participants.[8]

2. Dosing and Administration Schedule:

-

This compound is typically administered subcutaneously once or twice daily.[1][2]

-

For twice-daily dosing, the first dose is administered approximately 30 minutes before the morning meal, and the second dose is administered approximately 30 minutes before the evening meal.[8][10]

-

The dosage can range from 10 μg to 100 μg per administration, depending on the trial protocol.[3][11]

3. Preparation of this compound for Injection:

-

Study medication is provided in a pre-filled cartridge or other appropriate single-unit carton.[10]

-

Follow specific instructions from the trial sponsor for any required reconstitution or preparation steps.

4. Subcutaneous Injection Procedure:

-

Injection Site: The recommended injection site is the abdomen.[8] Participants should be instructed to rotate injection sites to avoid lipohypertrophy.

-

Administration:

-

Wash hands thoroughly with soap and water.

-

Prepare the injection site by cleaning it with an alcohol swab and allowing it to air dry.

-

Pinch a fold of skin at the injection site.

-

Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

-

Inject the full dose of the medication.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if needed. Do not rub the area.

-

Dispose of the syringe and needle in a designated sharps container.

-

5. Patient Training and Monitoring:

-

Participants are trained on the proper technique for self-administration of the subcutaneous injection.[8]

-

Patients should maintain a diary to record administration times, symptoms, and any adverse events.[12]

-

Regular follow-up visits are scheduled to monitor for safety and efficacy. This includes assessment of vital signs, laboratory parameters, ECGs, and injection site evaluations.[1]

6. Management of Adverse Events:

-

Common adverse events may include hyperglycemia, diarrhea, increased appetite, fatigue, and headache.[7][12]

-

Protocols should be in place for the management of potential adverse events, such as adjusting diabetes medication for hyperglycemia.[13]

Experimental Workflow

The following diagram illustrates the general workflow for a clinical trial involving the subcutaneous administration of this compound.

Caption: General workflow of a clinical trial for subcutaneous this compound.

References

- 1. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging treatments in Neurogastroenterology: this compound: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Future Treatment of Constipation-associated Disorders: Role of this compound and Other Ghrelin Receptor Agonists [jnmjournal.org]

- 6. consultant360.com [consultant360.com]

- 7. This compound Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Efficacy and Safety of this compound in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for diabetic gastroparesis: Trial results | MDedge [mdedge.com]

- 13. Efficacy and Safety of this compound ... | Article | H1 Connect [archive.connect.h1.co]

Application Notes and Protocols for the Use of Relamorelin in Animal Models of Chronic Constipation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1][2] Ghrelin, often referred to as the "hunger hormone," is primarily produced in the stomach and plays a crucial role in regulating appetite and energy homeostasis.[1] Beyond its metabolic functions, ghrelin and its receptor are widely distributed throughout the gastrointestinal (GI) tract, including the colon, where they modulate motility.[1] this compound mimics the action of endogenous ghrelin, demonstrating prokinetic effects that accelerate gastric emptying, small bowel transit, and colonic transit.[1][2] These properties make it a promising therapeutic candidate for motility disorders, including chronic constipation.

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of chronic constipation, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Ghrelin Receptor Signaling

This compound exerts its prokinetic effects by binding to and activating the GHSR-1a. This receptor is a G-protein coupled receptor (GPCR) found on enteric neurons in the gut.[1] Activation of the GHSR-1a by this compound is believed to stimulate downstream signaling cascades that ultimately enhance gastrointestinal motility. While the complete intracellular signaling pathway in the context of colonic motility is still under investigation, it is understood to involve the activation of vagal afferent nerves and direct stimulation of enteric nerves.[3]

Caption: this compound signaling pathway in enteric neurons.

Quantitative Data from Animal Studies

While extensive quantitative data on the dose-dependent effects of this compound on specific stool parameters in animal models of chronic constipation are not widely published, the available preclinical data consistently demonstrate its prokinetic efficacy. This compound has been shown to be significantly more potent than native ghrelin and other ghrelin receptor agonists in stimulating gastrointestinal motility.[1]

Table 1: Comparative Potency of this compound in a Rat Model of Postoperative Ileus (POI) with Morphine-Induced Dysmotility

| Compound | Relative Potency vs. Native Ghrelin |

| This compound | ~100-fold more potent |

| Anamorelin | Data not specified |

| Ibutamoren | Data not specified |

| Ipamorelin | Data not specified |

| TZP-101 | 600- to 1800-fold less potent than this compound |

| TZP-102 | 600- to 1800-fold less potent than this compound |

Data compiled from a study cited in a review by Acosta and Camilleri (2015).[1]

Table 2: Effects of Other Ghrelin Receptor Agonists on Fecal Output in Rodent Models

| Compound | Animal Model | Dose | Effect on Fecal Output |

| EX-1314 | Mice (fed) | 300 mg/kg (oral) | 2-fold greater fecal output compared to control.[4] |

| GSK894281 | Rats | 10 mg/kg (daily for 8 days) | ~16% greater fecal output compared to pre-treatment.[5] |

Note: This table presents data for other ghrelin agonists to provide context for the expected effects of this class of compounds. Specific quantitative data for this compound on fecal output in a constipation model was not available in the reviewed literature.

Experimental Protocols

A common and well-characterized animal model for studying chronic constipation is the loperamide-induced constipation model in rodents. Loperamide, a peripherally acting μ-opioid receptor agonist, inhibits intestinal motility and fluid secretion, leading to decreased fecal frequency and water content.[6]

Protocol: Loperamide-Induced Constipation in Mice

1. Animals and Acclimation:

-

Species: Male C57BL/6 mice (5-weeks-old).[7]

-

Housing: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimation: Allow a one-week acclimation period before the start of the experiment.[7]

2. Induction of Constipation:

-

Loperamide Preparation: Dissolve loperamide hydrochloride in saline to a final concentration of 0.8 mg/mL.[8]

-

Administration: Administer loperamide subcutaneously at a dose of 10 mg/kg body weight, twice daily for a period of 2 weeks to establish a chronic constipation model.[8] A control group should receive saline injections.

3. This compound Treatment:

-

Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administration: Administer this compound via subcutaneous injection at the desired doses. The dosing regimen can vary depending on the study design (e.g., once or twice daily).

-

Treatment Period: The treatment period can range from a single dose to several weeks, depending on the study's objectives.

4. Outcome Measures:

-

Fecal Parameters:

-

Fecal Pellet Count: Collect and count the number of fecal pellets produced by each mouse over a defined period (e.g., 24 hours).

-

Fecal Weight: Weigh the collected fecal pellets (wet and dry weight).

-

Fecal Water Content: Calculate as: [(wet weight - dry weight) / wet weight] x 100%.[8]

-

-

Gastrointestinal Transit Time:

-

Administer a non-absorbable marker (e.g., 10% activated charcoal solution) orally.[8]

-

Record the time to the first appearance of the black marker in the feces.[8]

-

Alternatively, sacrifice the animals at a specific time point after marker administration and measure the distance traveled by the marker in the small intestine relative to the total length of the small intestine.[8]

-

-

Histological Analysis:

-

At the end of the study, collect colonic tissue for histological examination to assess for any morphological changes.

-

Caption: Experimental workflow for evaluating this compound in a loperamide-induced constipation model.

Logical Relationships in this compound's Therapeutic Effect

The therapeutic potential of this compound in chronic constipation is based on a clear logical progression from its molecular action to the physiological outcome.

Caption: Logical flow from this compound administration to symptom relief.

Conclusion

This compound demonstrates significant prokinetic activity in the gastrointestinal tract, making it a compelling candidate for the treatment of chronic constipation. The loperamide-induced constipation model in rodents provides a robust platform for evaluating the efficacy of this compound and other prokinetic agents. While more published quantitative data on dose-dependent effects on stool parameters would be beneficial, the existing evidence strongly supports its mechanism of action and therapeutic potential. The protocols and information provided herein are intended to guide researchers in the design and execution of preclinical studies to further elucidate the role of this compound in managing chronic constipation.

References

- 1. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging treatments in Neurogastroenterology: this compound: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Ghrelin Receptor Agonist, this compound, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnmjournal.org [jnmjournal.org]

- 5. Future Treatment of Constipation-associated Disorders: Role of this compound and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 [mdpi.com]

- 8. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]

Designing Clinical Trials for Relamorelin in Functional Dyspepsia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin, a potent ghrelin receptor agonist, has demonstrated significant prokinetic effects, accelerating gastric emptying and improving upper gastrointestinal symptoms. While extensively studied in diabetic gastroparesis, its therapeutic potential in functional dyspepsia (FD) remains a promising yet clinically un-validated frontier. Functional dyspepsia, characterized by symptoms of postprandial fullness, early satiation, and epigastric pain, shares pathophysiological mechanisms with gastroparesis, notably delayed gastric emptying and impaired gastric accommodation. These application notes provide a comprehensive guide for designing clinical trials to investigate the efficacy and safety of this compound for the treatment of functional dyspepsia. Leveraging insights from successful clinical trials in related indications, this document outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the robust clinical development of this compound for this indication.

Introduction to this compound and Functional Dyspepsia

This compound is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] Activation of this receptor stimulates gastrointestinal motility.[2] Clinical trials in patients with diabetic gastroparesis have shown that this compound accelerates gastric emptying and improves key symptoms such as nausea, vomiting, abdominal pain, and bloating.[3][4]

Functional dyspepsia is a common disorder of gut-brain interaction characterized by upper abdominal symptoms in the absence of any identifiable organic, systemic, or metabolic disease that is likely to explain the symptoms.[3] The two primary subtypes of FD are Postprandial Distress Syndrome (PDS), with symptoms of bothersome postprandial fullness and early satiation, and Epigastric Pain Syndrome (EPS), characterized by epigastric pain or burning.[3] A significant subset of patients with FD, particularly those with PDS, exhibit delayed gastric emptying, providing a strong rationale for investigating the therapeutic potential of a prokinetic agent like this compound.[3]

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous ghrelin, binding to the GHSR-1a, a G-protein coupled receptor. This binding event initiates a cascade of intracellular signaling pathways that ultimately mediate its prokinetic effects. The primary signaling pathway involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which is a key step in promoting smooth muscle contraction in the stomach and accelerating gastric transit.

Proposed Clinical Trial Protocol for this compound in Functional Dyspepsia

As of late 2025, there are no publicly available results from dedicated clinical trials of this compound in a functional dyspepsia patient population. The following protocol is a proposed framework based on the pathophysiology of FD and successful trial designs for this compound in diabetic gastroparesis.

Study Design

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of subcutaneously administered this compound in patients with functional dyspepsia with delayed gastric emptying.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. Efficacy and Safety of this compound in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overall safety of this compound in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Relamorelin's Effect on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] It is under investigation for the treatment of gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[2][3] The endogenous ligand for GHSR-1a, ghrelin, is a peptide hormone primarily produced in the stomach that stimulates gastrointestinal motility.[2] this compound mimics this action, demonstrating prokinetic properties that can enhance gastric emptying and colonic transit.[1][3] Understanding the direct effects of this compound on smooth muscle contraction is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies for motility disorders.

These application notes provide detailed protocols for in vitro methods to study the effects of this compound on smooth muscle contraction, focusing on the isolated organ bath technique. This method allows for the direct measurement of muscle tissue response to pharmacological agents in a controlled ex vivo environment.

Data Presentation: In Vitro Potency of this compound

| Parameter | This compound | Human Ghrelin | Fold Difference (this compound vs. Ghrelin) | Experimental System |

| Binding Affinity (Ki) | 0.42 ± 0.06 nM | 1.22 ± 0.17 nM | ~3x higher affinity | CHO-K1 cells expressing hGHSR-1a |

| Functional Potency (EC50) | 0.71 ± 0.09 nM | 4.2 ± 1.2 nM | ~6x more potent | Intracellular calcium mobilization in CHO-K1 cells expressing hGHSR-1a |

Signaling Pathway and Experimental Workflow

This compound-Induced Smooth Muscle Contraction Signaling Pathway

This compound, as a ghrelin receptor agonist, is expected to activate intracellular signaling pathways in smooth muscle cells that lead to contraction. The binding of this compound to the GHSR-1a, a G-protein coupled receptor (GPCR), initiates a cascade involving the Gq protein, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.

References

Application Notes and Protocols for Long-Term Relamorelin Administration in Chronic Condition Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration protocols for Relamorelin, a potent ghrelin receptor agonist, in preclinical and clinical models of chronic conditions such as diabetic gastroparesis and chronic idiopathic constipation. This document includes detailed experimental protocols, summarized quantitative data from clinical trials, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a selective agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] By mimicking the action of endogenous ghrelin, this compound stimulates gastrointestinal motility, making it a promising therapeutic agent for disorders characterized by delayed gastric transit.[2][3] It has demonstrated enhanced potency and plasma stability compared to native ghrelin.[2] Clinical trials have investigated its efficacy and safety in treating diabetic gastroparesis and chronic idiopathic constipation.[2][4]

Mechanism of Action

This compound exerts its prokinetic effects by binding to the GHS-R1a, which is expressed in the gastrointestinal tract and the central nervous system. Activation of this G-protein coupled receptor initiates a signaling cascade that modulates neuronal activity, leading to increased gastric emptying and colonic transit.[5][6]

Figure 1: Simplified signaling pathway of this compound's action on GI motility.

Preclinical Administration Protocols

Long-term preclinical studies are essential to evaluate the chronic efficacy and safety of this compound. Below are detailed protocols for inducing relevant chronic conditions in rodent models and for the subsequent long-term administration of this compound.

Protocol 1: Streptozotocin-Induced Diabetic Gastroparesis in Rats

This protocol describes the induction of diabetes and subsequent gastroparesis in rats, followed by a long-term treatment regimen with this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

This compound solution (sterile, for subcutaneous injection)

-

Vehicle control (e.g., sterile saline)

-

Blood glucose monitoring system

-

Gastric emptying measurement tools (e.g., phenol red meal, scintigraphy)

Procedure:

-

Induction of Diabetes:

-

Confirmation of Gastroparesis:

-

After 4-8 weeks of sustained diabetes, assess gastric emptying.

-

Administer a test meal (e.g., containing a non-absorbable marker like phenol red or radiolabeled tracer).

-

Measure the amount of marker remaining in the stomach after a set period (e.g., 2 hours) to determine the rate of gastric emptying.

-

Select rats with significantly delayed gastric emptying for the long-term study.

-

-

Long-Term this compound Administration:

-

Randomly assign gastroparetic rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle via subcutaneous (SC) injection once or twice daily for a predetermined period (e.g., 4, 8, or 12 weeks).

-

For SC injections, gently lift the skin on the back to form a tent and insert the needle at the base.[9]

-

-

Monitoring and Endpoints:

-

Monitor body weight, food and water intake, and blood glucose levels regularly.

-

Periodically assess gastric emptying to evaluate the efficacy of the treatment.

-

At the end of the study, collect tissues for histological and molecular analysis.

-

Protocol 2: Loperamide-Induced Chronic Constipation in Mice

This protocol details the induction of chronic constipation in mice using loperamide and a subsequent long-term treatment with this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Loperamide hydrochloride

-

This compound solution (sterile, for subcutaneous injection)

-

Vehicle control (e.g., sterile saline)

-

Carmine red marker

-

Metabolic cages

Procedure:

-

Induction of Chronic Constipation:

-

Long-Term this compound Administration:

-

Randomize constipated mice into treatment groups.

-

Administer this compound or vehicle via subcutaneous injection once or twice daily for the desired duration (e.g., 2-4 weeks).

-

-

Monitoring and Endpoints:

-

House mice in metabolic cages to monitor daily fecal pellet output and water content.

-

Measure whole gut transit time by oral gavage of a carmine red marker and recording the time to the first appearance of the red pellet.

-

Assess colonic motility and transit at the end of the study.

-

Figure 2: General experimental workflow for preclinical this compound studies.

Clinical Administration Protocols and Data

This compound has been evaluated in several clinical trials for diabetic gastroparesis and chronic idiopathic constipation. The administration has been via subcutaneous injection.

Summary of Clinical Trial Data in Diabetic Gastroparesis

| Trial Phase | Dosage | Frequency | Duration | Key Efficacy Outcomes | Key Safety Findings |

| Phase 2a | 10 µg | Twice Daily | 4 weeks | Accelerated gastric emptying; reduced vomiting frequency.[4] | Generally well-tolerated. |

| Phase 2b | 10 µg, 30 µg, 100 µg | Twice Daily | 12 weeks | Significant reduction in nausea, abdominal pain, postprandial fullness, and bloating; accelerated gastric emptying.[4] | Dose-related worsening of glycemic control.[4] |

| Phase 3 (PLEDGE program) | 10 µg | Twice Daily | Up to 52 weeks (with long-term extension up to 5 years) | Primary endpoints include improvement in vomiting episodes and gastroparesis symptoms.[13][14] | Ongoing assessment of long-term safety. |

Summary of Clinical Trial Data in Chronic Idiopathic Constipation

| Trial Phase | Dosage | Frequency | Duration | Key Efficacy Outcomes | Key Safety Findings |

| Phase 2a | 100 µg | Once Daily | 14 days | Increased number of spontaneous bowel movements; accelerated gastric emptying and colonic transit.[15] | Increased appetite, fatigue, and headache reported more frequently than placebo.[15] |

Clinical Trial Protocol: A Generalized Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating this compound in a chronic gastrointestinal condition.

Figure 3: Generalized workflow for a this compound clinical trial.

Conclusion

This compound demonstrates significant potential as a long-term treatment for chronic gastrointestinal motility disorders. The provided protocols and data summaries offer a foundation for researchers and drug development professionals to design and conduct further preclinical and clinical investigations. Careful consideration of dose, administration frequency, and long-term safety, particularly regarding glycemic control in diabetic populations, is crucial for the continued development of this promising therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Efficacy and Safety of this compound in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 10. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]

- 11. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Troubleshooting & Optimization

Technical Support Center: Managing Hyperglycemia as a Side Effect of Relamorelin in Preclinical and Clinical Research

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hyperglycemia observed during experiments with Relamorelin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic pentapeptide that acts as a potent agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] By mimicking the natural hormone ghrelin, this compound stimulates gastrointestinal motility and is being investigated for the treatment of diabetic gastroparesis.[1][2] Its mechanism of action involves binding to GHSR-1a in the stomach and hypothalamus, which not only promotes gastric emptying but also stimulates the release of growth hormone.[1]

Q2: Is hyperglycemia a known side effect of this compound?

Yes, clinical trials have shown that this compound can lead to dose-related increases in blood glucose levels and glycated hemoglobin (HbA1c).[3][4][5] This is a critical consideration for researchers, especially when studying this compound in diabetic models or patient populations.

Q3: What is the proposed mechanism for this compound-induced hyperglycemia?

The hyperglycemic effect of this compound is thought to be multifactorial:

-

Accelerated Gastric Emptying: By speeding up the passage of food from the stomach to the small intestine, this compound can lead to a more rapid absorption of carbohydrates, causing postprandial blood glucose spikes.[6][7]

-

Modulation of Insulin Secretion: Ghrelin and its agonists can influence pancreatic beta-cell function. The ghrelin receptor is expressed in pancreatic islets, and its activation can lead to a decrease in insulin secretion, contributing to higher blood glucose levels.[8]

-

Stimulation of Counter-Regulatory Hormones: Ghrelin can stimulate the release of hormones like growth hormone and cortisol, which have counter-regulatory effects to insulin and can increase blood glucose.[8][9]

Troubleshooting Guide: Addressing Hyperglycemia in Your Experiments

This guide provides a structured approach to identifying and managing hyperglycemia in both in vivo and in vitro studies involving this compound.

Experimental Workflow for Investigating this compound-Induced Hyperglycemia

Caption: Troubleshooting workflow for investigating this compound-induced hyperglycemia.

Problem: Unexpectedly high or variable blood glucose readings in animal models treated with this compound.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Dose-dependent effect of this compound | Conduct a dose-response study with multiple concentrations of this compound. | Establish a clear correlation between this compound dose and the magnitude of hyperglycemia. |

| Accelerated Gastric Emptying | Perform a gastric emptying study (e.g., 13C-Spirulina breath test) in parallel with glucose monitoring. | A temporal correlation between accelerated gastric emptying and postprandial glucose spikes. |

| Direct impact on insulin secretion | Measure plasma insulin and C-peptide levels following this compound administration in combination with a glucose challenge. | Altered insulin secretion dynamics in response to glucose in the presence of this compound. |

| Changes in Insulin Sensitivity | Conduct hyperinsulinemic-euglycemic clamp studies to directly assess insulin sensitivity. | Determine if this compound induces or exacerbates insulin resistance. |

| Confounding factors | Ensure standardized diet, housing conditions, and handling procedures to minimize stress-induced hyperglycemia. | Reduction in the variability of blood glucose measurements. |

Problem: Inconsistent or unexpected results in in vitro pancreatic islet experiments with this compound.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Islet viability and function | Assess islet viability (e.g., using FDA/PI staining) and functionality (e.g., glucose-stimulated insulin secretion) before and after this compound treatment. | Ensure that observed effects are not due to islet death or dysfunction. |

| This compound concentration and stability | Verify the concentration and stability of your this compound solution. | Accurate and reproducible experimental conditions. |

| Culture conditions | Optimize islet culture conditions (e.g., media, glucose concentration) to maintain islet health and responsiveness. | Healthy islets that exhibit a robust response to stimuli. |

| Off-target effects | If possible, use a GHSR-1a antagonist to confirm that the observed effects are mediated through the intended receptor. | Blockade of this compound's effects by the antagonist, confirming on-target activity. |

Quantitative Data from Clinical Trials

The following tables summarize the dose-dependent effects of this compound on glycemic control observed in Phase 2 clinical trials.

Table 1: Change in HbA1c and Fasting Blood Glucose in a 12-Week Phase 2b Trial (NCT02357420) [3][5]

| Treatment Group (twice daily) | Mean Change in HbA1c from Baseline (%) | Mean Change in Fasting Blood Glucose from Baseline (mg/dL) |

| Placebo | +0.03 | Not Reported |

| This compound 10 µg | +0.50 | +18.1 |

| This compound 30 µg | +0.89 | +25.4 |

| This compound 100 µg | +0.69 | +32.6 |

| P-value | < 0.0001 | 0.0043 |

Table 2: Incidence of Hyperglycemia-Related Treatment-Emergent Adverse Events (TEAEs) in Phase 2a and 2b Trials [3]

| Trial | Treatment Group | Percentage of Patients with Hyperglycemia-Related TEAEs |

| Phase 2a (4 weeks) | Placebo (b.d.) | 2.9% |

| This compound 10 µg (q.d. pm) | 4.5% | |

| This compound 10 µg (b.d.) | 8.8% | |

| Phase 2b (12 weeks) | Placebo (b.d.) | 5.8% |

| This compound 10 µg (b.d.) | 14.3% | |

| This compound 30 µg (b.d.) | 17.4% | |

| This compound 100 µg (b.d.) | 20.7% |

Key Experimental Protocols

13C-Spirulina Gastric Emptying Breath Test

This non-invasive test measures the rate of solid-phase gastric emptying.

Principle: The patient consumes a meal containing 13C-labeled Spirulina. As the meal is emptied from the stomach and the 13C-Spirulina is metabolized, 13CO2 is produced and can be measured in the patient's breath. The rate of 13CO2 appearance in the breath reflects the rate of gastric emptying.[10][11]

-

Patient Preparation: The patient should fast for at least 8 hours overnight. For diabetic patients, blood glucose should be checked and should be below 275 mg/dL before starting the test.[11]

-

Baseline Breath Sample: Two baseline breath samples are collected by having the patient exhale into a collection tube.

-

Test Meal: The patient consumes a standardized meal, which typically consists of a scrambled egg patty containing 13C-Spirulina, saltine crackers, and water.

-

Post-Meal Breath Samples: Breath samples are collected at specified time points after the meal (e.g., 45, 90, 120, 150, 180, and 240 minutes).

-

Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using Gas Isotope Ratio Mass Spectrometry (GIRMS).

-

Data Analysis: The rate of gastric emptying is calculated based on the change in the 13CO2/12CO2 ratio over time.

In Vitro Assessment of Insulin Secretion from Pancreatic Islets

This protocol allows for the direct assessment of this compound's effect on pancreatic beta-cell function.

Principle: Isolated pancreatic islets are cultured and then exposed to the test compound (this compound). The amount of insulin secreted into the culture medium is then quantified to determine the compound's effect on insulin release.[15][16]

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) or from human donors using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured for a period to allow for recovery from the isolation procedure.

-

This compound Treatment: Islets are incubated with various concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Islets are pre-incubated in a low-glucose buffer.

-

The buffer is then replaced with either a low-glucose or a high-glucose buffer (with or without this compound) to stimulate insulin secretion.

-

After a defined incubation period, the supernatant is collected.

-

-

Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion in the presence of this compound is compared to control conditions to determine the effect of the compound.

In Vivo Animal Model for Studying Drug-Induced Hyperglycemia

This protocol outlines a general approach to creating and evaluating an animal model of drug-induced hyperglycemia.

Principle: A chemical agent is used to induce a diabetic or hyperglycemic state in a laboratory animal, which can then be used to study the effects of a test compound like this compound on glucose homeostasis.[17][18][19]

Methodology:

-

Animal Model Selection: Common models include streptozotocin (STZ)-induced diabetes in rats or mice, which selectively destroys pancreatic beta-cells, or high-fat diet-induced obesity and insulin resistance.[17][18]

-

Induction of Hyperglycemia:

-

STZ Model: A single high dose or multiple low doses of STZ are administered intraperitoneally. Blood glucose is monitored to confirm the onset of hyperglycemia.

-

High-Fat Diet Model: Animals are fed a high-fat diet for an extended period to induce obesity and insulin resistance.

-

-

This compound Administration: Once the hyperglycemic model is established, animals are treated with this compound at various doses.

-

Monitoring of Glycemic Parameters:

-

Fasting and Random Blood Glucose: Measured regularly from tail vein blood samples.

-

Oral Glucose Tolerance Test (OGTT): To assess glucose disposal after an oral glucose challenge.

-

Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

-

HbA1c: Measured at the end of the study to assess long-term glycemic control.

-

-

Data Analysis: Glycemic parameters in the this compound-treated groups are compared to the vehicle-treated control group to determine the drug's effect on glucose metabolism in a hyperglycemic state.

Signaling Pathways

Ghrelin Receptor Signaling and its Potential Impact on Glucose Homeostasis

Caption: this compound's potential pathways leading to hyperglycemia.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Overall safety of this compound in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. community.the-hospitalist.org [community.the-hospitalist.org]

- 7. This compound for diabetic gastroparesis: Trial results | MDedge [mdedge.com]

- 8. Ghrelin Regulation of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of this compound in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gastric Emptying Breath Test [uspharmacist.com]

- 11. cairndiagnostics.com [cairndiagnostics.com]

- 12. cairndiagnostics.com [cairndiagnostics.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model [mdpi.com]

- 16. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. ijnrd.org [ijnrd.org]

- 19. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]

Relamorelin Technical Support Center: Managing Common Adverse Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common adverse effects of Relamorelin in human subjects during clinical research.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to address specific issues that may be encountered during experiments with this compound.

Glycemic Control

Q1: We have a subject in our study who is experiencing hyperglycemia after the administration of this compound. What steps should we take?

A1: this compound, as a ghrelin receptor agonist, can potentially impact glycemic control, leading to elevated blood glucose levels.[1][2][3] Proactive management is crucial.[1][2] The following steps are recommended:

-

Immediate Glucose Monitoring: Initiate frequent blood glucose monitoring to assess the severity and pattern of hyperglycemia.

-

Review Concomitant Medications: Evaluate the subject's current medications, particularly any changes in antidiabetic drug dosages.

-

Consult Endocrinologist: It is highly advisable to consult with the study's endocrinologist to review the subject's diabetes management plan.

-

Dosage Adjustment of Antidiabetic Medication: The endocrinologist may recommend an adjustment in the dosage of the subject's insulin or other antidiabetic medications to manage the hyperglycemia.[3]

-

Subject Education: Counsel the subject on adherence to their diet and exercise plan, as well as the importance of regular glucose monitoring.

-

Dose Evaluation of this compound: In Phase 2b trials, dose-related worsening of glycemic control was observed.[3] Depending on the study protocol, a review of the this compound dosage may be warranted.

Q2: A subject's HbA1c levels have increased after several weeks of this compound treatment. How should this be addressed?

A2: An increase in HbA1c suggests a trend of sustained hyperglycemia. Phase 2b trial data indicated a dose-related increase in HbA1c levels with this compound treatment.[2] The following actions are recommended:

-

Comprehensive Glycemic Assessment: Conduct a thorough review of the subject's blood glucose logs to identify patterns of hyperglycemia.

-

Reinforce Lifestyle Modifications: Emphasize the importance of diet and exercise in managing blood glucose levels.

-

Medical Review: The principal investigator and study endocrinologist should review the case to determine if adjustments to the subject's diabetes treatment regimen are necessary.

-

Continued Monitoring: Continue to monitor HbA1c levels at intervals specified in the study protocol to assess the effectiveness of any interventions.

Neurological Effects

Q3: A subject is reporting headaches and dizziness after receiving this compound. What is the recommended course of action?

A3: Headaches and dizziness are among the more commonly reported adverse events in clinical trials of this compound.[1][4][5] The following steps should be taken:

-

Symptom Assessment: Characterize the headache and dizziness (e.g., severity, frequency, duration, triggers).

-

Vital Signs Monitoring: Check the subject's blood pressure and heart rate to rule out orthostatic hypotension.

-

Hydration Status: Ensure the subject is adequately hydrated.

-

Symptomatic Treatment: For mild to moderate headaches, standard over-the-counter analgesics may be considered, as permitted by the study protocol.

-

Safety Precautions: Advise the subject to be cautious when standing up or operating machinery until the dizziness subsides.

-

Persistent Symptoms: If symptoms are severe or persistent, a medical evaluation by the study physician is necessary to rule out other causes.

Gastrointestinal Effects

Q4: A subject is experiencing diarrhea. Could this be related to this compound?

A4: Diarrhea was reported as a treatment-emergent adverse event in the Phase 2b trial of this compound.[1] To manage this:

-

Assess Severity and Frequency: Determine the impact of the diarrhea on the subject's daily activities and hydration status.

-

Dietary Advice: Recommend a bland diet and increased fluid intake to prevent dehydration.

-

Rule out Other Causes: Investigate other potential causes of diarrhea, such as infection or dietary changes.

-

Symptomatic Relief: Depending on the severity and the study protocol, anti-diarrheal medications may be considered.

Data on Common Adverse Effects

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in Phase 2a and 2b clinical trials of this compound.

| Adverse Event Category | Adverse Event | Placebo (%) | This compound 10 µg (%) | This compound 30 µg (%) | This compound 100 µg (%) |

| Metabolism and Nutrition | Hyperglycaemia | 2.9 | 6.1 | 11.0 | 20.7 |

| Worsening diabetes mellitus | 2.9 | 5.1 | 5.5 | 9.8 | |

| Nervous System | Headache | 7.7 | 12.2 | 9.2 | 11.0 |

| Dizziness | 3.8 | 3.1 | 7.3 | 6.1 | |

| Infections and Infestations | Urinary tract infection | 5.8 | 9.2 | 4.6 | 4.9 |

| Gastrointestinal | Diarrhoea | 2.9 | 3.1 | 2.8 | 5.1 |

Data adapted from a pooled analysis of Phase 2a and 2b trial data.[1]

Experimental Protocols

Protocol: Monitoring and Management of Hyperglycemia

Objective: To proactively monitor and manage potential changes in glycemic control in subjects receiving this compound.

Methodology:

-

Baseline Assessment:

-

Record the subject's history of diabetes, including duration, type, and current management regimen.

-

Measure baseline fasting blood glucose and HbA1c.

-

Provide the subject with a calibrated blood glucose meter and train them on its proper use.

-

-

Ongoing Monitoring:

-

Subjects should perform self-monitoring of blood glucose (SMBG) at a minimum of four times daily (before each meal and at bedtime).

-

Review SMBG logs with the subject at each study visit.

-

Measure HbA1c every 4-12 weeks, as specified by the clinical trial protocol.

-

-

Action Thresholds for Hyperglycemia:

-

Alert Value: A single blood glucose reading >250 mg/dL (13.9 mmol/L) should trigger an immediate notification to the study site.

-

Action Value: Persistent blood glucose readings >200 mg/dL (11.1 mmol/L) over a 48-hour period require a consultation with the study endocrinologist.

-

-

Management Strategy:

-

Upon reaching an action threshold, the study endocrinologist will review the subject's SMBG data, diet, and medication adherence.

-

Adjustments to the subject's antidiabetic medication (e.g., insulin, oral agents) will be made as deemed clinically appropriate.

-

The subject will receive additional counseling on diet and lifestyle modifications.

-

-

Documentation:

-

All instances of hyperglycemia, communication with the endocrinologist, and changes to the subject's diabetes management plan must be documented in the subject's case report form.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's mechanism of action.

Workflow for Management of Hyperglycemia

Caption: Workflow for the management of hyperglycemia.

References

- 1. Overall safety of this compound in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overall safety of this compound in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Optimizing Relamorelin dosage to minimize effects on growth hormone levels

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Relamorelin to minimize its effects on growth hormone (GH) levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect growth hormone levels?

This compound is a synthetic pentapeptide that acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4] The primary therapeutic goal of this compound is to enhance gastrointestinal motility.[3] However, the GHS-R1a is also expressed in the hypothalamus and pituitary gland, and its activation by this compound stimulates the release of growth hormone.[1][3] This on-target but often undesired effect is a key consideration in dosage optimization.

Q2: What is the evidence for a dose-dependent effect of this compound on growth hormone levels?

While specific quantitative dose-response data from human clinical trials directly comparing multiple this compound doses and their impact on GH levels are not extensively published, preclinical and clinical observations support a dose-dependent relationship. In a phase 2b clinical trial, dose-related increases in HbA1c and fasting blood glucose were observed, which may be an indirect consequence of GH elevation.[2] This trial suggested that the 10 µg twice-daily (b.d.) dose was the best tolerated while maintaining efficacy for gastroparesis.[2] Preclinical studies in rats have shown that intravenous administration of this compound at 50 nmol/kg resulted in a peak GH concentration of approximately 3000 ng/mL.[1]

Q3: Is the effect of this compound on growth hormone levels sustained with chronic administration?

Studies have indicated that the stimulatory effect of this compound on GH release may be attenuated with repeated dosing.[1] In some prior studies, measured growth hormone levels returned to normal after two weeks of treatment.[5] This suggests a potential desensitization of the GHS-R1a signaling pathway in the pituitary or hypothalamus with continuous exposure to the agonist.

Data on this compound Dosage and Effects

The following tables summarize available data on this compound dosage and its observed effects from preclinical and clinical studies.

Table 1: Preclinical Data on this compound and Growth Hormone Response

| Animal Model | This compound Dose | Route of Administration | Peak Growth Hormone Concentration | Reference |

| Rat | 50 nmol/kg | Intravenous | ~3000 ng/mL | [1] |

Table 2: Human Clinical Trial Data on this compound Dosage and Tolerability

| Dose | Frequency | Indication | Key Findings Related to Off-Target Effects | Reference |

| 10 µg | Twice Daily (b.d.) | Diabetic Gastroparesis | Best tolerated dose with maintained efficacy. | [2] |

| 30 µg | Twice Daily (b.d.) | Diabetic Gastroparesis | Dose-dependent increases in HbA1c and fasting blood glucose. | [2] |

| 100 µg | Twice Daily (b.d.) | Diabetic Gastroparesis | Dose-dependent increases in HbA1c and fasting blood glucose. | [2] |

Experimental Protocols

Protocol for Assessing Growth Hormone Response to this compound

This protocol outlines a method for evaluating the dose-dependent effects of this compound on GH secretion in a research setting.

1. Subject Preparation:

-

Subjects should fast overnight (at least 8 hours) before the study.

-

An intravenous (IV) catheter should be placed for serial blood sampling.

-

Subjects should remain in a resting state for at least 30 minutes before baseline blood sampling.

2. Dosing and Blood Sampling:

-

Baseline: Collect two baseline blood samples (-30 and 0 minutes) before this compound administration.

-

Administration: Administer the assigned dose of this compound subcutaneously at time 0.

-

Post-administration Sampling: Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after administration.[6] The sampling schedule may be adjusted based on the known pharmacokinetics of this compound.

3. Sample Handling and Analysis:

-

Collect blood in EDTA-containing tubes and place on ice immediately.

-

Centrifuge the samples at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure GH concentrations using a validated immunoassay (e.g., ELISA or chemiluminescence assay).

4. Data Analysis:

-

Calculate the peak (Cmax) GH concentration for each subject.

-

Calculate the Area Under the Curve (AUC) for GH concentration over time.

-

Compare the Cmax and AUC between different dose groups and a placebo control group using appropriate statistical methods.

Troubleshooting Guides

Troubleshooting Guide for Growth Hormone Immunoassays

| Issue | Possible Cause | Recommended Solution |

| High Background | - Insufficient washing- Antibody concentration too high- Non-specific binding | - Increase the number and duration of wash steps.- Optimize the concentration of primary and secondary antibodies.- Use a different blocking buffer (e.g., BSA, non-fat dry milk). |

| Low or No Signal | - Inactive reagents- Incorrect antibody pairing (sandwich assays)- Insufficient incubation times | - Check the expiration dates and storage conditions of all reagents.- Ensure the capture and detection antibodies recognize different epitopes.- Optimize incubation times for each step. |

| High Variability between Replicates | - Pipetting errors- Inconsistent washing- Edge effects on the plate | - Use calibrated pipettes and ensure proper technique.- Use an automated plate washer for consistency.- Avoid using the outer wells of the microplate. |

| Inaccurate Results | - Interference from Growth Hormone Binding Protein (GHBP)- Cross-reactivity with other GH isoforms or analogs- Presence of heterophile antibodies in the sample | - Use assays designed to minimize GHBP interference.- Select antibodies with high specificity for the target GH molecule.- Use blocking agents for heterophile antibodies or pre-treat samples. |

Visualizations

Caption: Signaling pathway of this compound-induced growth hormone release.

Caption: Experimental workflow for assessing GH response to this compound.

References

- 1. This compound: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging treatments in Neurogastroenterology: this compound: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Efficacy and Safety of this compound in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth Hormone Deficiency in Adults Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

Technical Support Center: Synthesis of Relamorelin and Related Pentapeptides